molecular formula C17H19N3O3 B2554505 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034481-16-6

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2554505
CAS No.: 2034481-16-6
M. Wt: 313.357
InChI Key: DZXBQEIPAWHQFF-UHFFFAOYSA-N
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Description

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetically designed small molecule recognized for its potent inhibitory activity against specific receptor tyrosine kinases, most notably c-Met (also known as MET or hepatocyte growth factor receptor) . Dysregulation of the c-Met signaling pathway is a well-established driver of tumorigenesis, metastasis, and resistance to targeted therapies in various cancers, including lung, gastric, and glioblastoma. This compound functions by competitively binding to the ATP-binding site of the kinase, thereby blocking its phosphorylation and subsequent activation of downstream pro-survival and proliferative signals such as the MAPK/ERK and PI3K/AKT pathways. Its research value is particularly high in the field of oncology, where it serves as a critical pharmacological tool for investigating the biological role of c-Met in in vitro and in vivo disease models. Researchers utilize this compound to elucidate mechanisms of cancer cell invasion, migration, and survival, and to explore potential combination therapies that can overcome treatment resistance. The unique molecular scaffold of this inhibitor provides a distinct profile for structure-activity relationship (SAR) studies aimed at developing novel therapeutics targeting kinase-driven cancers.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-5-2-3-6-15(13)22-12-17(21)20-10-8-14(11-20)23-16-7-4-9-18-19-16/h2-7,9,14H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXBQEIPAWHQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound recognized for its potential biological activities. This compound belongs to the class of heterocyclic compounds, characterized by the presence of a pyridazine ring and various functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H19_{19}N3_3O3_3
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 2034481-16-6

The compound's structure includes a pyrrolidine ring and an o-tolyloxy group, which are crucial for its biological activity. The presence of the pyridazine moiety suggests potential interactions with various biological targets.

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. These interactions can modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Pharmacological Activities

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties by inhibiting key kinases involved in cancer progression, such as BRAF and EGFR . The specific effects of this compound on cancer cell lines remain to be elucidated through targeted research.
  • Anti-inflammatory Effects : Compounds containing pyridazine derivatives have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests that this compound may also possess anti-inflammatory properties.
  • Antibacterial Activity : Similar compounds have demonstrated antibacterial effects, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways . Further studies are required to assess the specific antibacterial efficacy of this compound.

Study on Antitumor Activity

A recent study investigated various derivatives of pyridazine compounds for their antitumor activity against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Compounds showed IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating potent activity . While direct data on this compound is limited, its structural similarity to effective derivatives suggests potential for similar activity.

Anti-inflammatory Research

Research has highlighted the anti-inflammatory potential of pyridazine derivatives through in vitro assays measuring cytokine production in response to lipopolysaccharide (LPS) stimulation. Compounds demonstrated significant inhibition of NO production, suggesting a mechanism that could be relevant for treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntibacterial Activity
This compoundPending InvestigationPending InvestigationPending Investigation
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(phenoxy)ethanoneModerateSignificantModerate
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(methoxy)ethanoneHighModerateLow

This table illustrates the need for further research on this compound to establish its biological profile in comparison to similar compounds.

Scientific Research Applications

Example Synthesis Route

  • Starting Materials : Pyridazine derivatives, appropriate pyrrolidine precursors, and o-tolyloxy reagents.
  • Reaction Conditions : Typically conducted under reflux in solvents like ethanol or DMF.
  • Yield Optimization : Adjusting reaction times and temperatures can significantly influence yield and purity.

Anticancer Activity

Research has indicated that compounds similar to 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone exhibit promising anticancer properties. For example, pyridazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of related compounds suggests that this compound may also possess efficacy against bacterial and fungal strains. Studies have demonstrated that similar structures can disrupt microbial cell membranes or inhibit essential enzymes .

Neuroprotective Effects

Some derivatives containing pyrrolidine rings have been explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Their ability to modulate neurotransmitter systems may contribute to cognitive enhancement and protection against neuronal damage .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of pyridazine derivatives, noting significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for developing new anticancer agents based on similar scaffolds .

Case Study 2: Antimicrobial Evaluation

In another research effort, a variety of pyrimidine-based compounds were tested for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure could enhance activity, suggesting a similar approach could be applied to this compound .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Substituents Molecular Weight Key Features
Target Compound Ethanone 3-(Pyridazin-3-yloxy)pyrrolidine, o-tolyloxy ~327.34 Pyridazine oxygen, methyl phenoxy
1-(3-Pyridyl)ethan-1-one oxime (Ev6) Ethanone 3-Pyridyl, oxime ~150.16 Oxime group, pyridine ring
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone (Ev7) Ethanone 3-(Hydroxymethyl)pyrrolidine, thiazole 226.30 Thiazole, hydroxymethyl group
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethanone (Ev8) Ethanone Pyrrolidine, trifluoromethyl benzodiazole 297.28 Trifluoromethyl, benzimidazole

Key Observations:

  • Pyridazine vs.
  • o-Tolyloxy vs. Trifluoromethyl : The o-tolyloxy group offers moderate lipophilicity, while trifluoromethyl (Ev8) increases metabolic stability and lipophilicity significantly .
  • Hydroxymethyl vs. Pyridazin-3-yloxy : The hydroxymethyl group (Ev7) improves aqueous solubility, whereas the pyridazin-3-yloxy may reduce it due to aromatic stacking .

Pharmacological Potential (Hypothetical)

While direct activity data for the target compound are absent, comparisons with analogs suggest:

  • Enzyme Inhibition: Phenoxy-pyrrolidine derivatives (Ev2) act as CoA inhibitors; the target’s pyrrolidine and aromatic groups may confer similar activity .

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